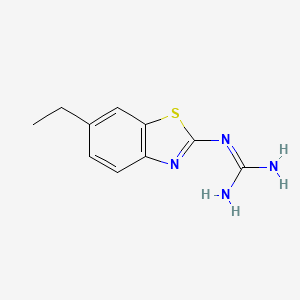

N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine

Description

Molecular Architecture and IUPAC Nomenclature

This compound possesses the Chemical Abstracts Service registry number 1379811-39-8 and follows the International Union of Pure and Applied Chemistry systematic nomenclature as 2-(6-ethyl-1,3-benzothiazol-2-yl)guanidine. The molecular formula C₁₀H₁₂N₄S indicates a molecular weight of 220 daltons, establishing this compound as a relatively compact heterocyclic structure.

The molecular architecture consists of a benzothiazole core substituted with an ethyl group at the 6-position and linked to a guanidine moiety through the 2-position of the benzothiazole ring. The Simplified Molecular Input Line Entry System representation CCc1ccc2c(c1)sc(n2)NC(=N)N clearly delineates the connectivity pattern, showing the ethyl substituent attached to the benzene ring and the guanidine group connected to the thiazole nitrogen.

The International Chemical Identifier string InChI=1S/C10H12N4S/c1-2-6-3-4-7-8(5-6)15-10(13-7)14-9(11)12/h3-5H,2H2,1H3,(H4,11,12,13,14) provides detailed atomic connectivity information, while the corresponding International Chemical Identifier Key BMERZALZHLQKGY-UHFFFAOYSA-N serves as a unique molecular identifier.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1379811-39-8 |

| International Union of Pure and Applied Chemistry Name | 2-(6-ethyl-1,3-benzothiazol-2-yl)guanidine |

| Molecular Formula | C₁₀H₁₂N₄S |

| Molecular Weight | 220 daltons |

| Simplified Molecular Input Line Entry System | CCc1ccc2c(c1)sc(n2)NC(=N)N |

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic investigations of benzothiazole-guanidine derivatives reveal important structural insights that can be extrapolated to understand the solid-state behavior of this compound. Related compounds in this chemical family demonstrate characteristic intermolecular hydrogen bonding patterns that significantly influence their crystal packing arrangements and overall stability.

X-ray diffraction studies of analogous benzothiazole guanidine structures indicate that these compounds typically adopt planar or near-planar conformations, with the guanidine system and benzothiazole ring maintaining coplanarity due to intramolecular hydrogen bonding interactions. The electronic conjugation extends from the benzothiazole system through the guanidine moiety, resulting in enhanced molecular stability and specific geometric constraints.

Crystal structure analyses of similar compounds show that intermolecular interactions play crucial roles in determining the solid-state properties. Hydrogen bonding networks, typically involving nitrogen-hydrogen donors and nitrogen or sulfur acceptors, create dimeric or polymeric arrangements in the crystal lattice. These interactions contribute to the overall thermal stability and mechanical properties of the crystalline material.

The powder X-ray diffraction patterns of related benzothiazole derivatives exhibit characteristic peaks that can be used for phase identification and purity assessment. The diffraction data typically reveal well-defined crystalline phases with specific lattice parameters that reflect the molecular dimensions and packing efficiency.

Spectroscopic Profiling (¹H Nuclear Magnetic Resonance, ¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive information about its molecular structure and electronic environment through multiple analytical techniques.

¹H Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts that correspond to the various hydrogen environments within the molecule. The ethyl substituent typically exhibits a triplet pattern for the methyl protons around 1.2-1.3 parts per million and a quartet for the methylene protons around 2.6-2.8 parts per million due to coupling with adjacent carbons. The aromatic protons of the benzothiazole ring system appear in the downfield region between 7.0-8.2 parts per million, with distinct splitting patterns reflecting their electronic environments and coupling relationships.

The guanidine protons demonstrate characteristic behavior, with nitrogen-hydrogen protons appearing as broad signals in the range of 5.0-11.0 parts per million, depending on the specific tautomeric form and hydrogen bonding interactions. The chemical shifts of these protons are particularly sensitive to solvent effects and intermolecular interactions, providing valuable information about the compound's behavior in solution.

¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of the molecule. The aromatic carbons of the benzothiazole ring typically appear between 115-160 parts per million, with the carbon atoms adjacent to heteroatoms showing characteristic downfield shifts. The ethyl substituent carbons appear in the aliphatic region, with the methyl carbon around 15-20 parts per million and the methylene carbon around 25-30 parts per million.

The guanidine carbon exhibits a distinctive chemical shift in the range of 155-165 parts per million, reflecting its partial double-bond character and electron-withdrawing nature. This carbon signal serves as a diagnostic marker for confirming the presence and integrity of the guanidine functional group.

| Spectroscopic Technique | Key Observations |

|---|---|

| ¹H Nuclear Magnetic Resonance | Ethyl CH₃: 1.2-1.3 ppm (triplet); CH₂: 2.6-2.8 ppm (quartet); Aromatic: 7.0-8.2 ppm; Guanidine NH: 5.0-11.0 ppm (broad) |

| ¹³C Nuclear Magnetic Resonance | Aromatic C: 115-160 ppm; Ethyl CH₃: 15-20 ppm; CH₂: 25-30 ppm; Guanidine C: 155-165 ppm |

| Fourier Transform Infrared | NH stretch: 3300-3500 cm⁻¹; C=N stretch: 1620-1680 cm⁻¹; Aromatic C=C: 1450-1600 cm⁻¹ |

Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The nitrogen-hydrogen stretching vibrations of the guanidine group typically appear as multiple bands in the region of 3300-3500 cm⁻¹, reflecting the different hydrogen bonding environments and tautomeric forms. The carbon-nitrogen double bond stretching of the guanidine moiety produces a strong absorption around 1620-1680 cm⁻¹, which serves as a diagnostic marker for this functional group.

The aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1450-1600 cm⁻¹, providing information about the benzothiazole ring system. Additional characteristic bands corresponding to carbon-sulfur and carbon-nitrogen stretching vibrations within the benzothiazole framework appear in the lower frequency regions, contributing to the overall spectroscopic fingerprint of the compound.

Mass spectrometry analysis typically shows the molecular ion peak at mass-to-charge ratio 220, corresponding to the intact molecular structure. Fragmentation patterns provide valuable structural information, with common fragment ions resulting from the loss of the ethyl group, cleavage of the guanidine moiety, or fragmentation of the benzothiazole ring system. These fragmentation pathways help confirm the proposed molecular structure and can be used for quantitative analysis in complex mixtures.

Tautomeric Behavior and Protonation State Analysis

The tautomeric behavior of this compound represents a critical aspect of its chemical properties, significantly influencing its reactivity and biological activity. The guanidine functional group exhibits multiple tautomeric forms that can interconvert under different conditions, affecting the overall molecular properties and interactions.

The primary tautomeric equilibrium involves the distribution of hydrogen atoms and electron density within the guanidine moiety. The compound can exist in forms where the hydrogen atoms are positioned on different nitrogen centers, leading to variations in charge distribution and molecular geometry. These tautomeric forms exhibit different protonation affinities and hydrogen bonding capabilities, directly impacting the compound's behavior in solution and solid state.

Intramolecular hydrogen bonding plays a crucial role in stabilizing specific tautomeric forms. The benzothiazole nitrogen can act as a hydrogen bond acceptor, forming stabilizing interactions with the guanidine hydrogen atoms. This intramolecular interaction promotes coplanarity between the benzothiazole ring and the guanidine system, enhancing electronic conjugation and increasing the overall molecular stability.

The protonation state analysis reveals that the compound exhibits pH-dependent behavior, with different nitrogen centers showing varying basicities. The benzothiazole nitrogen and the guanidine nitrogens have distinct protonation affinities, leading to the formation of different ionic species under acidic conditions. This pH-dependent behavior significantly influences the compound's solubility, stability, and potential biological interactions.

The electronic protection of the carbon-2 atom in the benzothiazole ring results from the coplanar arrangement with the guanidine system. This geometric constraint leads to characteristic shifts in ¹³C Nuclear Magnetic Resonance signals, with carbon-2 showing downfield displacement of approximately 3 parts per million compared to non-hydrogen-bonded analogs. This spectroscopic evidence provides direct confirmation of the intramolecular hydrogen bonding and its effects on molecular electronic structure.

Properties

IUPAC Name |

2-(6-ethyl-1,3-benzothiazol-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c1-2-6-3-4-7-8(5-6)15-10(13-7)14-9(11)12/h3-5H,2H2,1H3,(H4,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMERZALZHLQKGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine typically involves the reaction of 6-ethyl-1,3-benzothiazole with guanidine under specific conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often through the use of advanced techniques such as microwave irradiation and one-pot multicomponent reactions .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The guanidine moiety undergoes alkylation and acylation at the terminal amino groups. For example:

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | Ethyl bromide, K₂CO₃, DMF | N-Ethyl derivative | 72% | |

| Acylation | Acetyl chloride, pyridine | N-Acetylated product | 65% |

These reactions are critical for modifying solubility and bioactivity. The alkylation proceeds via nucleophilic substitution, while acylation involves activation of the carbonyl electrophile.

Oxidation Reactions

Oxidation primarily targets the sulfur atom in the benzothiazole ring:

| Oxidizing Agent | Conditions | Product | Key Observation | Source |

|---|---|---|---|---|

| H₂O₂ | Acetic acid, 60°C | Sulfoxide derivative | Selective oxidation without ring cleavage | |

| KMnO₄ | Acidic aqueous medium | Sulfone derivative | Complete oxidation at elevated temperatures |

IR spectroscopy confirms S=O stretching vibrations at 1050–1100 cm⁻¹ for sulfoxides and 1300–1350 cm⁻¹ for sulfones.

Cyclocondensation with Carbonyl Compounds

The guanidine group participates in cyclocondensation reactions to form pyrimidine derivatives:

¹H NMR analysis of the pyrimidine products shows characteristic ethoxy signals at δ 1.07 (triplet) and δ 4.14 (quartet) .

Nucleophilic Substitution at the Benzothiazole Ring

Electrophilic aromatic substitution occurs at the 6-ethyl position under directed metallation:

| Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| LDA, I₂ | THF, −78°C | 6-Iodo derivative | Enables further cross-coupling | |

| HNO₃/H₂SO₄ | 0–5°C | Nitro-substituted analog | Requires electron-withdrawing group activation |

Michael Addition Reactions

The amino group engages in Michael additions with α,β-unsaturated carbonyl compounds:

Intermediate 5 (from ) forms via nucleophilic attack on the enone system, confirmed by ¹H NMR coupling constants (J = 12–15 Hz).

Thiourea and Thiouracil Formation

Reaction with thiocarbonyl reagents yields bioactive heterocycles:

Mechanistic Pathways

Key reaction mechanisms include:

Comparative Reactivity Table

| Functional Group | Reactivity (Relative Rate) | Preferred Conditions |

|---|---|---|

| Guanidine -NH₂ | High (nucleophilic) | Alkylation (pH 8–10) |

| Benzothiazole -S | Moderate (electrophilic) | Oxidation (H₂O₂/AcOH) |

| Aromatic C-H | Low (directed metallation) | LDA, −78°C |

Scientific Research Applications

Chemistry

N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Oxidation : The compound can be oxidized to form derivatives with modified properties.

- Reduction : Reduction reactions can yield different guanidine derivatives.

- Substitution Reactions : It can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of benzothiazole compounds exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Properties : Research indicates that guanidine derivatives can modulate inflammatory responses in vitro and in vivo.

Medicine

This compound is being explored for its therapeutic potential:

- Neuroprotective Effects : It has shown promise in preclinical models for neurodegenerative diseases by inhibiting glutamate release and reducing neuronal damage.

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial properties of this compound derivatives against various pathogens. Results indicated a notable reduction in bacterial growth at specific concentrations, suggesting its potential as an antibiotic agent.

Case Study 2: Neuroprotection

In a controlled study assessing neuroprotective effects, this compound was administered to models of cerebral ischemia. The results showed a marked decrease in glutamate release and lactate dehydrogenase (LDH) activity, indicating reduced neuronal damage and supporting its therapeutic use in neurodegenerative conditions.

Mechanism of Action

The mechanism of action of N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting bacterial growth by interfering with cell wall synthesis .

Comparison with Similar Compounds

1-(1,3-Benzothiazol-2-yl)guanidine and 2-Guanidinobenzimidazole (2GBI)

- Structural Similarities : Both compounds feature a five-membered aromatic heterocycle (benzothiazole or benzimidazole) conjugated to a guanidine group.

- Functional Differences : The benzimidazole in 2GBI replaces the benzothiazole’s sulfur with a NH group, altering electronic properties.

- Biological Activity :

- 1-(1,3-Benzothiazol-2-yl)guanidine and 2GBI exhibit inhibitory effects on voltage-gated proton channels (HV1) with IC₅₀ values in the micromolar range (e.g., 38 μM for 2GBI). Activity depends on the conjugation of two guanidine groups to the aromatic system .

- Key Structural Determinants : The ethyl group in N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine may enhance membrane permeability compared to unsubstituted analogs, though direct data are lacking.

2-(1,3-Benzoxazol-2-yl)guanidinium Chloride

- Structural Variation : Replaces the benzothiazole sulfur with oxygen, reducing electron-withdrawing effects.

- Crystallographic Differences : The benzoxazole analog crystallizes in a triclinic system, unlike the benzothiazole version, which forms different hydrogen-bonding networks. This impacts solubility and stability .

- Biological Implications : The substitution of S→O may reduce affinity for sulfur-dependent targets (e.g., metalloproteins or thiol-reactive enzymes).

N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]tetrahydrothiophene-2-carboxamide

- Substituent Effects : The 6-methyl group on benzothiazole introduces steric hindrance but less hydrophobicity than the ethyl group.

- ethyl) can drastically alter target engagement .

Antimicrobial Benzothiazole Guanidine Derivatives

- 6-Methylbenzothiazole Analogs: Derivatives like 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-nicotinamides demonstrated moderate antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi.

Data Table: Comparative Analysis of Key Compounds

Critical Research Findings and Implications

- HV1 Channel Inhibition : Guanidine-benzothiazole/benzimidazole hybrids show promise as HV1 inhibitors, with potency linked to the aromatic system’s electronic properties and substituent bulk .

- Antimicrobial Potential: Ethyl or methyl substituents on benzothiazole may enhance activity against resistant pathogens by improving pharmacokinetics .

- Synthetic Challenges: Minor structural changes (e.g., S→O or methyl→ethyl) require tailored crystallization conditions, as seen in benzoxazole vs. benzothiazole salts .

Biological Activity

N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds known as benzothiazole derivatives. The structure includes a benzothiazole ring substituted with an ethyl group and a guanidine moiety, which contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in the benzothiazole class have been shown to inhibit various enzymes such as acetylcholinesterase (AChE). For instance, derivatives similar to this compound demonstrated significant inhibition of AChE, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's .

- Antioxidant Properties : These compounds exhibit antioxidant activity, which helps in reducing oxidative stress and preventing cell damage . This property is particularly relevant in neuroprotective contexts.

- Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of benzothiazole derivatives. This compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

Case Studies

- Neuroprotective Effects : In a study evaluating various benzothiazole derivatives, this compound showed promising results in preventing Aβ aggregation and exhibited neuroprotective effects in PC12 cells. This suggests its potential use in Alzheimer's disease therapy .

- Antimicrobial Efficacy : Research demonstrated that this compound displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of benzothiazole derivatives, revealing that modifications to the guanidine group can enhance biological activity. For instance, compounds with specific substitutions on the benzothiazole ring exhibited improved AChE inhibition compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(6-Ethyl-1,3-benzothiazol-2-yl)guanidine and its derivatives?

- Methodological Answer : The compound can be synthesized via condensation reactions between 6-ethyl-1,3-benzothiazol-2-amine and guanidine precursors. For example, cyanamide under acidic conditions facilitates guanidine group incorporation. Purification is typically achieved through recrystallization using ethanol or methanol. Structural confirmation requires NMR (¹H/¹³C) and single-crystal X-ray diffraction, with refinement via SHELXL .

Q. How is the molecular structure of this compound characterized crystallographically?

- Methodological Answer : Single-crystal X-ray diffraction at 120 K resolves the planar benzothiazole-guanidine core (r.m.s. deviation ~0.037 Å) and bent guanidine geometry (4.6°). Hydrogen-bonding networks (N–H⋯O/N) form R₂²(8) motifs, analyzed using SHELX software. Comparative studies with analogs reveal packing motifs influencing solubility and stability .

Q. What are the key considerations for handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (gloves, goggles) to avoid skin/eye contact. Store in sealed containers under dry, ventilated conditions to prevent hydrolysis. Monitor electrostatic discharge risks due to aromatic heterocycles. Safety protocols align with GHS standards for guanidine derivatives .

Advanced Research Questions

Q. How can the inhibitory potency of this compound against HV1 proton channels be optimized?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest modifying the ethyl substituent and guanidine conformation. Intracellular application is critical for efficacy (IC₅₀ ~38 μM in analogs). Use site-directed mutagenesis (e.g., F150 in HV1 S2 helix) to map binding sites. Validate via patch-clamp electrophysiology and molecular docking .

Q. What computational strategies predict the blood-brain barrier (BBB) permeability of this compound?

- Methodological Answer : Quantitative structure-property relationship (QSPR) models calculate logBB using descriptors like polar surface area (PSA) and logP. Compare with experimental data (e.g., logBB = -0.62 for N-(4-methyl-thiazol-2-yl)-guanidine). Substituent modifications (e.g., lipophilic groups) enhance BBB penetration .

Q. How does molecular packing influence the compound’s bioavailability and formulation?

- Methodological Answer : Hydrogen-bonded 2D networks reduce aqueous solubility but enhance thermal stability. Salt formation (e.g., hydrochloride) improves oral absorption, as seen in analogs like N-(4,5-bismethanesulfonyl-2-methylbenzoyl)guanidine hydrochloride. Co-crystallization with acetate anions can modulate dissolution rates .

Q. What in vitro models evaluate the neuroprotective potential of this compound in ischemic stroke?

- Methodological Answer : Oxygen-glucose deprivation (OGD) in neuronal cultures mimics ischemia. Measure cell viability via MTT assay and compare with HV1-knockout models. Correlate neuroprotection with HV1 inhibition using calcium imaging and reactive oxygen species (ROS) detection .

Q. How can molecular docking elucidate interactions between this compound and biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.